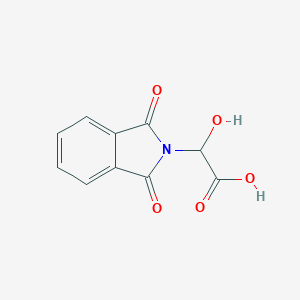![molecular formula C13H16N2O2 B039566 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid CAS No. 114365-09-2](/img/structure/B39566.png)
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid
Übersicht
Beschreibung
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Vorbereitungsmethoden
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by further reactions to introduce the indole moiety . Another approach includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid involves its interaction with various molecular targets. It acts as an agonist or antagonist at different serotonin receptors, influencing neurotransmission and cellular signaling pathways. This interaction can lead to various biological effects, including modulation of mood, cognition, and immune responses .
Vergleich Mit ähnlichen Verbindungen
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
N,N-dimethyltryptamine: A serotonergic hallucinogen with significant effects on the central nervous system.
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)6-5-10-8-14-12-4-3-9(13(16)17)7-11(10)12/h3-4,7-8,14H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABBNMFRXNHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434936 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114365-09-2 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
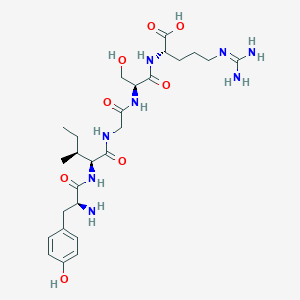
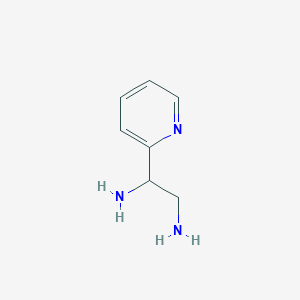
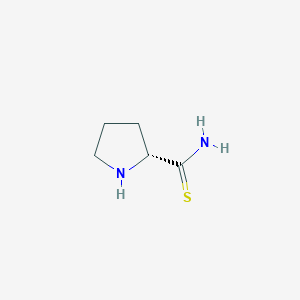
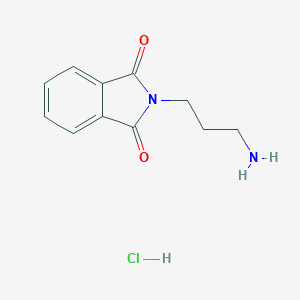
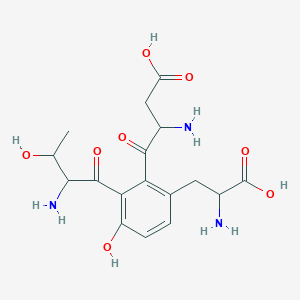
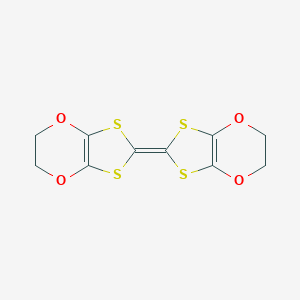
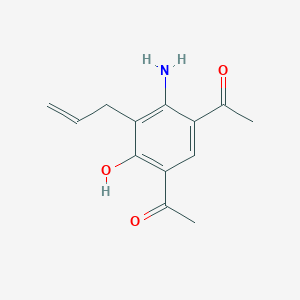
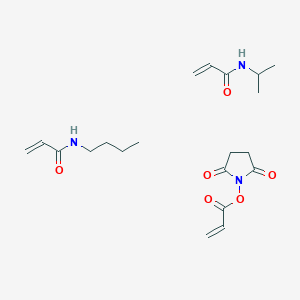
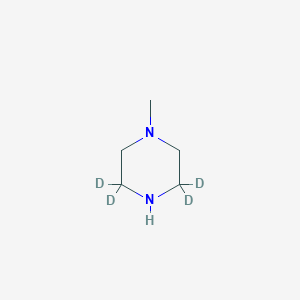
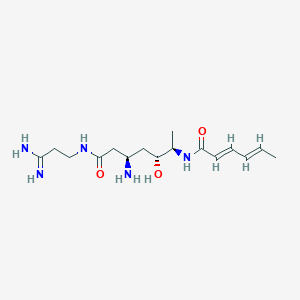
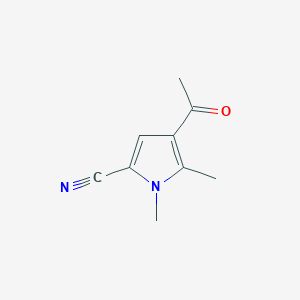
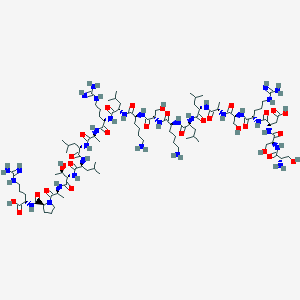
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
